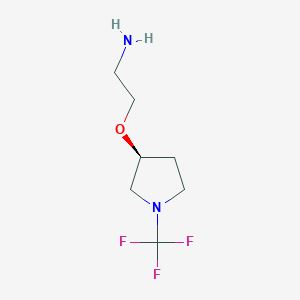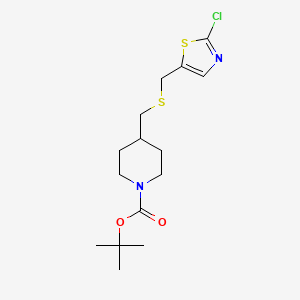![molecular formula C11H13IO4 B13969356 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane CAS No. 954238-25-6](/img/structure/B13969356.png)
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, which is further connected to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane typically involves the reaction of 5-iodo-2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring. Commonly used acid catalysts include p-toluenesulfonic acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-formyl-2,4-dimethoxy-phenyl)-[1,3]dioxolane or 2-(5-carboxy-2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Reduction: Formation of 2-(2,4-dimethoxy-phenyl)-[1,3]dioxolane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways, gene expression, or metabolic processes, resulting in specific biological effects. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Bromo-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Chloro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
- 2-(5-Fluoro-2,4-dimethoxy-phenyl)-[1,3]dioxolane
Uniqueness
2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
954238-25-6 |
|---|---|
Molekularformel |
C11H13IO4 |
Molekulargewicht |
336.12 g/mol |
IUPAC-Name |
2-(5-iodo-2,4-dimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13IO4/c1-13-9-6-10(14-2)8(12)5-7(9)11-15-3-4-16-11/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
MKJCBPHDCYOBLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C2OCCO2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)



